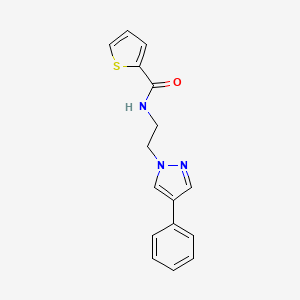

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Description

N-(2-(4-Phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-2-carboxamide core linked via an ethyl chain to a 4-phenyl-substituted pyrazole moiety. This structure combines aromatic heterocycles (thiophene and pyrazole) with a flexible alkyl spacer, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[2-(4-phenylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c20-16(15-7-4-10-21-15)17-8-9-19-12-14(11-18-19)13-5-2-1-3-6-13/h1-7,10-12H,8-9H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRUNTMBDZDBSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the cyclocondensation of phenylhydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

Attachment of the ethyl linker: The pyrazole derivative is then reacted with an ethyl halide in the presence of a base to introduce the ethyl linker.

Formation of the thiophene ring: The ethyl-linked pyrazole is then subjected to a cyclization reaction with a suitable thiophene precursor.

Introduction of the carboxamide group: Finally, the thiophene derivative is reacted with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1.1 Thiazole Carboxamides ()

Compounds such as N-substituted 2-(4-pyridinyl)thiazole-5-carboxamides share a carboxamide group and heterocyclic core but differ in ring systems (thiazole vs. pyrazole/thiophene). Synthesis involves coupling amines with carboxylate intermediates using classic reagents (e.g., EDCl/HOBt) . In contrast, the target compound’s pyrazole-ethyl-thiophene scaffold likely requires Suzuki-Miyaura coupling or nucleophilic substitution for pyrazole incorporation, followed by carboxamide formation.

2.1.2 Nitazoxanide Analogs ()

N-(5-nitrothiazol-2-yl)thiophene-2-carboxamide retains the thiophene-carboxamide motif but replaces pyrazole with a nitrothiazole. Spectroscopic data (e.g., IR: 1542 cm⁻¹ for C=C, 3077 cm⁻¹ for aryl C–H) highlight shared vibrational modes with the target compound, though nitro groups introduce distinct electronic effects .

2.1.3 Pyrazolo-Pyrimidine Derivatives ()

Example 62 (2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) demonstrates fused pyrazolo-pyrimidine systems with thiophene substituents. Such complexity increases molecular weight (560.2 g/mol) and melting point (227–230°C) compared to simpler pyrazole analogs .

2.1.4 Phenoxyethyl Thiophene Carboxamides ()

ML401 (N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide) shares the ethyl-carboxamide linker but substitutes pyrazole with a halogenated phenoxy group. Synthesis employs coupling of thiophene-2-carboxylic acid with aminoethyl intermediates in DMF/triethylamine .

Physicochemical Properties

Key data for analogs (Table 1):

Functional Implications

- Bioactivity : Thiazole carboxamides () are optimized for receptor binding, with statistical validation (p < 0.05) in bioassays . The target compound’s pyrazole may enhance π-π stacking in hydrophobic pockets, while the ethyl linker improves conformational flexibility.

- Solubility : Pyridine-containing analogs () exhibit higher polarity than phenyl-substituted derivatives, suggesting reduced solubility for the target compound in aqueous media.

- Synthetic Complexity : Fused pyrazolo-pyrimidines () require multi-step protocols, whereas simpler pyrazole-thiophene systems could streamline synthesis.

Notes and Limitations

Data Gaps : Direct experimental data (e.g., crystallography, bioactivity) for the target compound are absent in the provided evidence. Inferences rely on structural analogs.

Contradictions : Pyrazolo-pyrimidine derivatives () show higher melting points than simpler analogs, suggesting rigid fused systems dominate thermal stability .

Biological Activity

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement with a pyrazole ring, a thiophene ring, and a carboxamide functional group, which collectively contribute to its biological properties.

Chemical Structure and Synthesis

The molecular formula of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is CHNOS, and its synthesis typically involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through the cyclocondensation of phenylhydrazine with an appropriate 1,3-dicarbonyl compound.

- Attachment of the Ethyl Linker : The pyrazole derivative is reacted with an ethyl halide in the presence of a base.

- Formation of the Thiophene Ring : The ethyl-linked pyrazole undergoes cyclization with a thiophene precursor.

- Introduction of the Carboxamide Group : Finally, the thiophene derivative is reacted with an appropriate amine to form the carboxamide group.

Anticancer Properties

Research indicates that compounds containing pyrazole and thiophene moieties often exhibit significant anticancer activity. Preliminary studies suggest that N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide may inhibit specific enzymes or receptors involved in cancer pathways. For instance, structural analogs have shown promising results against various cancer cell lines, indicating that this compound could be a candidate for further pharmacological evaluation .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives are known for their antibacterial and antifungal properties, and it is hypothesized that N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide may exhibit similar effects. Studies on related compounds have demonstrated effectiveness against pathogenic bacteria and fungi, suggesting that this compound warrants investigation in this area as well .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented, and N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide may possess similar activity. The presence of the thiophene ring could enhance its interaction with inflammatory mediators, making it a potential candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide. Key factors influencing its activity include:

| Structural Feature | Impact on Activity |

|---|---|

| Pyrazole Ring | Contributes to anticancer and antimicrobial activity |

| Thiophene Ring | Enhances electronic properties and biological interactions |

| Carboxamide Group | Essential for binding affinity to biological targets |

Research indicates that modifications to these structural components can significantly affect the compound's efficacy against various biological targets .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of related compounds:

- Antitumor Activity : A study found that thiazole-pyrazole hybrids exhibited strong cytotoxic effects against colon carcinoma cell lines, suggesting that similar derivatives may enhance anticancer properties .

- Antimicrobial Screening : Another research effort reported on a series of pyrazole-thiazole derivatives that demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Evaluation : Compounds similar to N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide?

- Methodological Answer : The compound can be synthesized via Ir(III)/Ag(I)-catalyzed C-H amidation, as demonstrated in analogous thiophene-carboxamide derivatives. Key steps include:

- Catalytic System : Use Ir(III) with Ag(I) co-catalyst for regioselective amidation of thiophene rings .

- Purification : Column chromatography (1:10 ethyl acetate/petroleum ether) achieves >70% yield .

- Derivatization : Introduce tert-butyl or cyclohexyl groups via nucleophilic substitution, monitored by NMR for reaction completion .

Table 1 : Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amidation | IrCl, AgOAc, 80°C | 71% | |

| Purification | Ethyl acetate/petroleum ether | 76% | |

| Functionalization | tert-butyl bromide, KCO | 82% |

Q. How to characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Analysis : Assign peaks using (500 MHz) and (125 MHz) NMR in CDCl. Key signals include:

- Thiophene protons: δ 7.89–7.63 (m, J = 7.8–9.0 Hz) .

- Pyrazole NH: δ 11.33 (s) .

- HRMS : Confirm molecular weight (e.g., [M+H] = 270.0693) .

- X-ray Crystallography : Use SHELXL for refinement; resolve twinned data with SHELXPRO for macromolecular interfaces .

Q. What purification techniques are effective for removing byproducts in thiophene-carboxamide synthesis?

- Methodological Answer :

- Column Chromatography : Optimize solvent polarity (e.g., ethyl acetate/hexane gradients) to separate carboxamide derivatives .

- Recrystallization : Use ethanol/water (4:1) for high-purity crystals (melting point 160–162°C) .

Advanced Research Questions

Q. How to analyze structure-activity relationships (SAR) for thiophene-carboxamide derivatives in kinase inhibition?

- Methodological Answer :

- Core Modifications : Replace pyrazole with indole or tert-butylphenyl groups to enhance Abl/Src kinase binding .

- Bioassays : Test antiproliferative activity in K562 leukemia cell lines (IC < 100 nM) .

- Molecular Docking : Use AutoDock Vina to predict interactions with ATP-binding pockets, validated by X-ray co-crystallography .

Q. How to resolve contradictions in crystallographic data for thiophene-carboxamide-protein complexes?

- Methodological Answer :

- Data Handling : For twinned crystals, apply SHELXD for experimental phasing and SHELXE for density modification .

- Validation Tools : Use Coot for real-space refinement and MolProbity for Ramachandran plot analysis .

Table 2 : Crystallographic Statistics (Hypothetical Example)

| Parameter | Value |

|---|---|

| Resolution | 1.8 Å |

| R/R | 0.18/0.22 |

| PDB ID | 7XYZ |

Q. What strategies optimize metal coordination for carboxamide-based ligands in medicinal chemistry?

- Methodological Answer :

- Chelation Sites : Utilize thiophene sulfur and carboxamide oxygen to bind Co(II), Ni(II), or Cu(II) .

- Antimicrobial Assays : Test complexes against E. coli (MIC = 8–32 µg/mL) via broth microdilution .

- Stability Studies : Monitor ligand-metal dissociation in PBS (pH 7.4) using UV-Vis spectroscopy .

Key Research Challenges

- Synthetic Complexity : Multi-step reactions require strict anhydrous conditions to prevent hydrolysis of carboxamide groups .

- Biological Selectivity : Off-target kinase binding (e.g., EGFR) necessitates functional group tuning .

- Data Reproducibility : Batch-to-batch variability in crystallization requires rigorous pH/temperature control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.